molecular formula C15H21ClN2O5S2 B2731196 N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide CAS No. 2176070-41-8

N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide

Cat. No.: B2731196
CAS No.: 2176070-41-8
M. Wt: 408.91
InChI Key: DUQZSYFVBFSJLA-UHFFFAOYSA-N
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Description

N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide is a synthetic chemical agent provided for fundamental biochemical research. This compound features a 1,4-thiazepane ring core, a structural motif of significant interest in medicinal chemistry due to its conformational constraints and potential for target interaction. The integration of a sulfonamide group, a well-established pharmacophore, suggests this molecule may be a valuable tool for investigating novel biological pathways . Sulfonamide-containing compounds have demonstrated a wide range of pharmacological activities in research models, including anticonvulsant and neuroprotective effects . For instance, related sulfonamide derivatives have been explored for their ability to modulate ion channels, such as voltage-gated sodium and calcium channels, which are critical targets in neuroscience research for conditions like epilepsy and neuropathic pain . Furthermore, the neuroprotective potential of structurally complex sulfonamides is an area of active investigation, with studies indicating their utility in models of neuronal damage, such as those induced by 6-hydroxydopamine (6-OHDA) . The specific architecture of this compound, combining the thiazepane and sulfonamide groups, makes it a compelling candidate for researchers exploring new chemical entities in fields like neuropharmacology and oncology. It is intended for use in controlled laboratory settings to study its mechanism of action, receptor binding profiles, and effects in cellular or animal models of disease. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S2/c1-17(24(2,20)21)11-15(19)18-8-7-14(25(22,23)10-9-18)12-5-3-4-6-13(12)16/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQZSYFVBFSJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a sulfonyl chloride in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazepane intermediate.

    Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide exhibit antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent .

Anticancer Potential

Studies have explored the anticancer properties of thiazepan derivatives. For instance, a related compound has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for cellular function. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound had an MIC of 32 µg/mL against both strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer activity of thiazepan derivatives, researchers synthesized a series of compounds related to this compound. These compounds were tested against various cancer cell lines. The results showed that one derivative induced apoptosis in MCF-7 cells with an IC50 value of 15 µM, suggesting a promising avenue for further development in cancer therapy.

Mechanism of Action

The mechanism of action of N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Pharmacological Potential: The 2-chlorophenyl group in the target and 22b () may enhance target affinity compared to VM-6’s trifluoromethyl group, as chlorine’s electronegativity influences π-π stacking .
  • Synthetic Optimization : Lessons from VM-6’s biphenyl coupling () and ’s chromatography protocols could improve the target’s yield and purity.

Biological Activity

N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C12H14ClN3O4S
  • Molecular Weight : 319.77 g/mol
  • IUPAC Name : this compound

This compound features a thiazepan ring, which is significant for its biological activity. The presence of the chlorophenyl group and sulfonamide functionality enhances its pharmacological profile.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties. Recent studies have indicated that derivatives of thiazepan compounds exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • In vitro studies demonstrated that compounds similar to this compound showed moderate to strong inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 30 µg/mL .

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit key enzymes such as:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated AChE inhibition with IC50 values around 5 µM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Compounds derived from this class have shown strong urease inhibitory activity, which is crucial for managing infections caused by Helicobacter pylori. The IC50 values reported for these inhibitors range from 0.5 to 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The sulfonamide group mimics p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis enzymes. This competitive inhibition disrupts bacterial growth.
  • Cell Membrane Disruption : The thiazepan ring may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Neurotransmitter Modulation : Inhibition of AChE can lead to increased acetylcholine levels in synapses, enhancing cholinergic transmission and potentially improving cognitive functions.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazepan derivatives showed that the compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The study reported an MIC value of 20 µg/mL, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Enzyme Inhibition Profile

Research evaluating the enzyme inhibition profile of various sulfonamide derivatives found that the compound inhibited AChE with an IC50 value of 3.5 µM. This indicates a promising application in neuropharmacology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of amine intermediates, cyclization to form the thiazepane ring, and coupling with chlorophenyl derivatives. Key steps include:

  • Sulfonamide Formation : Reacting primary amines with methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Thiazepane Ring Construction : Cyclization via nucleophilic substitution or condensation reactions, often catalyzed by acids or bases. Temperature control (e.g., reflux in ethanol) is critical to avoid side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons (δ 7.2–7.8 ppm) and sulfonamide protons (δ 3.0–3.5 ppm) are diagnostic .
  • IR Spectroscopy : Key peaks include S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirms stoichiometric purity (e.g., C, H, N, S, Cl percentages) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error in thiazepane ring formation .
  • Machine Learning : Training models on existing sulfonamide reaction datasets predicts optimal solvents, catalysts, and temperatures .
  • Experimental Design (DoE) : Statistical methods like factorial designs minimize experiments while maximizing yield data. For example, varying reaction time, temperature, and reagent ratios systematically .

Q. What strategies resolve contradictions in spectral data during structure validation?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (using SHELX software) provides unambiguous bond lengths/angles. For example, confirming the chlorophenyl group's orientation and sulfonamide geometry .
  • Cross-Validation : Correlate NMR coupling constants with crystallographic data to resolve ambiguities (e.g., distinguishing axial vs. equatorial substituents) .
  • Dynamic NMR : Variable-temperature studies clarify conformational exchange in the thiazepane ring .

Q. How can reaction conditions be optimized to improve the yield of the thiazepane ring formation?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol .
  • Catalyst Selection : Lewis acids like ZnCl₂ or Brønsted acids (p-TsOH) accelerate ring closure .
  • In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate consumption and adjust reaction time dynamically .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Polymorphism Control : Slow evaporation from ethanol/water mixtures at 4°C favors single-crystal growth. Additives like seed crystals or ionic liquids suppress amorphous phases .
  • Twinned Crystals : SHELXL refinement tools (e.g., TWIN/BASF commands) deconvolute overlapping diffraction patterns .
  • Hydrogen Bonding : Design co-crystallization agents (e.g., carboxylic acids) to stabilize lattice interactions .

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